5-(4-BROMOPHENYL)-N~3~-(2-HYDROXY-5-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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Overview
Description
5-(4-BROMOPHENYL)-N~3~-(2-HYDROXY-5-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes bromophenyl, hydroxy-methylphenyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 5-(4-BROMOPHENYL)-N~3~-(2-HYDROXY-5-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent introduction of the bromophenyl, hydroxy-methylphenyl, and trifluoromethyl groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-BROMOPHENYL)-N~3~-(2-HYDROXY-5-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:
- 5-(4-chlorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 5-(4-methylphenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
The uniqueness of 5-(4-BROMOPHENYL)-N~3~-(2-HYDROXY-5-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C21H14BrF3N4O2 |
---|---|
Molecular Weight |
491.3g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H14BrF3N4O2/c1-11-2-7-17(30)16(8-11)28-20(31)14-10-26-29-18(21(23,24)25)9-15(27-19(14)29)12-3-5-13(22)6-4-12/h2-10,30H,1H3,(H,28,31) |
InChI Key |
VDDFGOUFJSVMHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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